molecular formula C14H9Br2ClN2O B13815491 4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline

4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline

Cat. No.: B13815491
M. Wt: 416.49 g/mol
InChI Key: RMNVAXUUTADJGF-UHFFFAOYSA-N
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Description

4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline typically involves multi-step organic reactions. One common method includes:

    Chlorination: The addition of a chlorine atom to the benzoxazole moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled addition of reagents and precise temperature control.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of bromine or chlorine atoms to hydrogen.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial agents: Potential use in developing new antibiotics.

    Enzyme inhibitors: Studied for their ability to inhibit specific enzymes.

Medicine

    Drug development: Investigated for potential therapeutic properties, including anticancer and antiviral activities.

Industry

    Materials science: Used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modifying the activity of the target. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4,6-dibromo-2-methylaniline: Lacks the benzoxazole moiety.

    3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline: Lacks bromine atoms.

Uniqueness

4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline is unique due to the presence of both bromine and chlorine atoms, as well as the benzoxazole moiety. This combination of functional groups imparts specific chemical and biological properties that are distinct from similar compounds.

Properties

Molecular Formula

C14H9Br2ClN2O

Molecular Weight

416.49 g/mol

IUPAC Name

4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline

InChI

InChI=1S/C14H9Br2ClN2O/c1-6-12(8(15)5-9(16)13(6)18)14-19-10-4-7(17)2-3-11(10)20-14/h2-5H,18H2,1H3

InChI Key

RMNVAXUUTADJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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